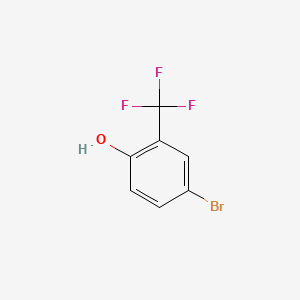

4-Bromo-2-(trifluoromethyl)phenol

Descripción

Contextual Significance in Contemporary Chemical Science

4-Bromo-2-(trifluoromethyl)phenol is a halogenated phenolic compound that holds a position of importance in contemporary chemical science, primarily as a key intermediate and building block in organic synthesis. innospk.comcymitquimica.comclearsynth.com Its value stems from the unique combination of a phenol (B47542) group, a bromine atom, and a trifluoromethyl (-CF3) group within its structure. innospk.com This specific arrangement of functional groups makes it a sought-after reagent for creating more complex molecules, particularly for the pharmaceutical and agrochemical industries. innospk.com

Furthermore, the bromine atom on the aromatic ring serves as a versatile reactive handle. It readily participates in a variety of cross-coupling reactions, such as the Suzuki-Miyaura coupling, which are fundamental for constructing carbon-carbon bonds in the synthesis of advanced materials and fine chemicals. innospk.com The compound's utility also extends to material science, where the incorporation of trifluoromethyl groups can enhance the thermal and electronic properties of polymers and other materials. innospk.com As a result, this compound is classified as a crucial member of fluorinated and halogenated building blocks, which are in high demand for innovative research programs. tcichemicals.com

Evolution of Research on Halogenated Trifluoromethyl Phenols

The scientific interest in halogenated phenols is not new, with initial discoveries tracing back to the extraction of phenol from coal tar in the 19th century. However, the ability to precisely synthesize phenols with multiple, specific halogen and functional group substitutions—a field known as regioselective functionalization—is a result of more recent advances in synthetic chemistry.

The evolution of research in this area has been driven by the growing demand for complex fluorinated molecules in various sectors, especially in drug discovery for developing treatments like kinase inhibitors and antiviral agents. The introduction of the trifluoromethyl group onto a phenolic structure represents a significant step in this evolution. Early methods for creating such structures, or related ones like aryl trifluoromethyl ethers, often required harsh reagents and strictly controlled conditions. nih.gov

Over time, research has focused on developing milder and more efficient synthetic methodologies. This includes new strategies for the direct introduction of trifluoromethyl and trifluoromethoxy groups into aromatic systems. mdpi.comnih.gov The development of advanced catalytic systems and novel reagents has made compounds like this compound more accessible for research and industrial applications. chemscene.com This progression reflects a broader trend in chemical synthesis toward creating structurally complex and functionally diverse molecules with greater precision and efficiency.

Scope and Objectives of the Research Outline

The scope of this article is to provide a focused and scientifically detailed overview of this compound, based exclusively on its role in academic and industrial research. The primary objective is to adhere strictly to the predefined structure, beginning with an introduction to the compound's significance in chemical science and the historical context of related halogenated phenols. The subsequent sections will be dedicated to presenting detailed research findings and key data. This analysis will not include information regarding dosage, administration, or safety profiles, ensuring the content remains centered on the chemical and research applications of the compound. The article aims to be an authoritative and professional resource by presenting factual data, including interactive tables, derived from diverse scientific sources.

Key Properties of this compound

This table summarizes the key chemical and physical properties of this compound.

| Property | Value | Source(s) |

| CAS Number | 50824-04-9 | clearsynth.comscbt.comchemicalbook.com |

| Molecular Formula | C₇H₄BrF₃O | cymitquimica.comscbt.comuni.lu |

| Molecular Weight | 241.01 g/mol | cymitquimica.comscbt.comchemicalbook.com |

| Physical State | Solid, Crystalline Powder | tcichemicals.comchemicalbook.com |

| Color | White to light yellow | cymitquimica.comchemicalbook.com |

| Melting Point | 83-85 °C | chemicalbook.com |

| Boiling Point | 203.4 ± 35.0 °C (Predicted) | chemicalbook.com |

| Density | 1.752 ± 0.06 g/cm³ (Predicted) | chemicalbook.com |

| SMILES | Oc1ccc(Br)cc1C(F)(F)F | cymitquimica.com |

| InChIKey | PDPGERGWEOJVDC-UHFFFAOYSA-N | cymitquimica.com |

Comparison with Structurally Related Compounds

This table provides a comparison of this compound with other halogenated phenols, highlighting structural differences and primary applications.

| Compound Name | Structural Differences from this compound | Key Applications / Properties | Source(s) |

| 4-bromo-2-chlorophenol | The trifluoromethyl group (-CF3) at position 2 is replaced by a chlorine atom (-Cl). | It is a halophenol used in organic synthesis. | nih.gov |

| 4-Bromophenol | Lacks the trifluoromethyl group at position 2. | Used as a persistent organic pollutant marker and in organic synthesis. | nih.gov |

| 4-(Trifluoromethyl)-phenol | Lacks the bromine atom at position 4. | Used as an intermediate in chemical synthesis. | nist.gov |

| 4-Bromo-3-(trifluoromethyl)phenol | The trifluoromethyl group is at position 3 instead of 2. | Intermediate in organic synthesis for pharmaceuticals and agrochemicals. | innospk.com |

Structure

3D Structure

Propiedades

IUPAC Name |

4-bromo-2-(trifluoromethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrF3O/c8-4-1-2-6(12)5(3-4)7(9,10)11/h1-3,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDPGERGWEOJVDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40198854 | |

| Record name | o-Cresol, 4-bromo-alpha,alpha,alpha-trifluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40198854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50824-04-9 | |

| Record name | o-Cresol, 4-bromo-alpha,alpha,alpha-trifluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050824049 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | o-Cresol, 4-bromo-alpha,alpha,alpha-trifluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40198854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromo-2-(trifluoromethyl)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q. What are the standard synthetic routes for 4-Bromo-2-(trifluoromethyl)phenol, and how are reaction conditions optimized?

The compound is commonly synthesized via Ullmann coupling or nucleophilic aromatic substitution . For example, a two-step procedure involves bromination of 2-(trifluoromethyl)phenol using N-bromosuccinimide (NBS) under acidic conditions, followed by purification via column chromatography . Optimization focuses on catalysts (e.g., CuI for Ullmann coupling), solvent polarity (DMSO or DMF), and temperature (80–120°C). Conflicting yields (e.g., 85% vs. 18% in different studies) highlight the need to adjust stoichiometry, reaction time, or catalyst loading .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Key techniques include:

Q. How is purity assessed, and what are common impurities?

Purity is validated via HPLC (C18 column, acetonitrile/water mobile phase) and melting point analysis (literature mp: ~120–122°C). Common impurities include unreacted bromination agents (e.g., succinimide derivatives) or regioisomers, resolved via recrystallization in ethanol/water .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity and electronic properties of this compound?

Density functional theory (DFT) at the B3LYP/6-311+G(d,p) level calculates HOMO-LUMO gaps (~4–5 eV), electrostatic potential maps (showing nucleophilic Br sites), and vibrational spectra. These models guide synthetic modifications, such as predicting regioselectivity in cross-coupling reactions .

Q. What challenges arise in crystallizing this compound, and how are they addressed?

The compound’s high hydrophobicity and halogenated bulky groups hinder crystal formation. Slow evaporation from polar aprotic solvents (e.g., DMF/EtOH mixtures) and cryocrystallography at 100 K improve diffraction quality. SHELXL refinement resolves disorder in trifluoromethyl groups, with R-factors <5% .

Q. How is this compound utilized in biochemical assays, such as enzyme inhibition studies?

In SIRT2 deacetylase screening , this compound acts as a competitive inhibitor. Assays use recombinant SIRT2 catalytic domains, fluorogenic substrates (e.g., acetylated H4K16 peptides), and IC determination via dose-response curves (typical range: 10–50 μM). Controls include propofol analogs to validate specificity .

Q. What strategies resolve contradictions in reported biological activity data?

Discrepancies in IC values often stem from assay conditions (e.g., buffer pH, ionic strength) or compound stability (hydrolysis of Br or CF groups). Parallel experiments with freshly prepared DMSO stock solutions and standardized protocols (e.g., pre-incubation times) enhance reproducibility .

Q. How is the compound functionalized for use in organometallic catalysis or drug discovery?

The phenol group is protected (e.g., as a methyl ether) to enable Suzuki-Miyaura coupling with aryl boronic acids, forming biaryl intermediates. Alternatively, bromine is replaced via Buchwald-Hartwig amination to introduce amino groups for kinase inhibitor scaffolds .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.